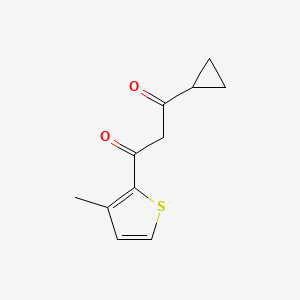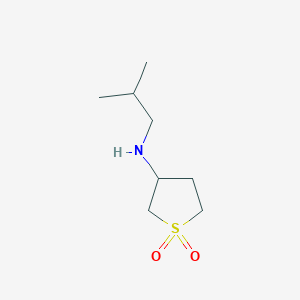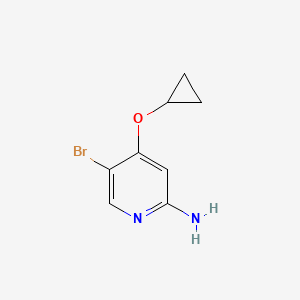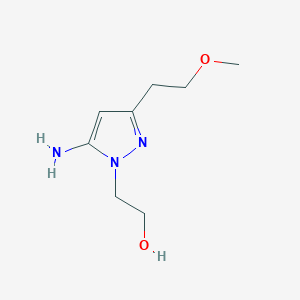
1-(4-Ethylbenzyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylbenzyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound features a benzyl group substituted with an ethyl group at the para position, attached to a diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylbenzyl)-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Catalysts and advanced purification techniques, such as distillation and high-performance liquid chromatography (HPLC), are often employed to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethylbenzyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: N-bromosuccinimide in carbon tetrachloride under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alkanes.
Substitution: Formation of halogenated derivatives like bromides.
Aplicaciones Científicas De Investigación
1-(4-Ethylbenzyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or anticonvulsant agent.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylbenzyl)-1,4-diazepane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to GABA receptors in the central nervous system, modulating neurotransmitter activity and exerting anxiolytic effects. The exact pathways and molecular interactions are subject to ongoing research to fully elucidate its pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-1,4-diazepane: Lacks the ethyl group at the para position, resulting in different chemical and pharmacological properties.
1-(4-Methylbenzyl)-1,4-diazepane: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and biological activity.
1-(4-Chlorobenzyl)-1,4-diazepane:
Uniqueness
1-(4-Ethylbenzyl)-1,4-diazepane is unique due to the presence of the ethyl group at the para position, which influences its chemical reactivity and pharmacological properties. This structural feature may enhance its binding affinity to certain receptors and improve its efficacy in specific applications.
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
1-[(4-ethylphenyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C14H22N2/c1-2-13-4-6-14(7-5-13)12-16-10-3-8-15-9-11-16/h4-7,15H,2-3,8-12H2,1H3 |
Clave InChI |
OKAISHODQJEHHU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CN2CCCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butylN-{5-[(propan-2-yl)amino]pentyl}carbamatehydrochloride](/img/structure/B13638675.png)




![1-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B13638707.png)







